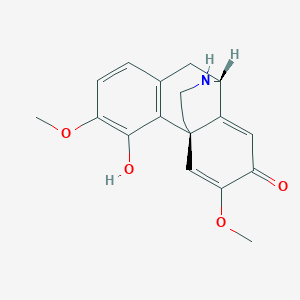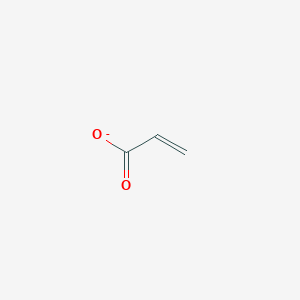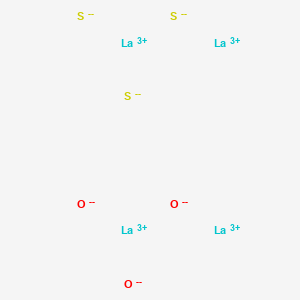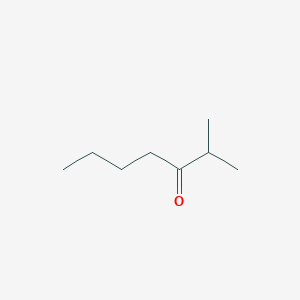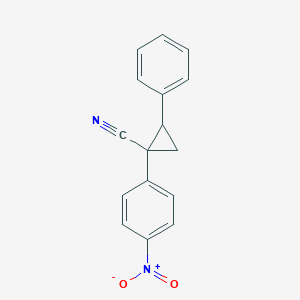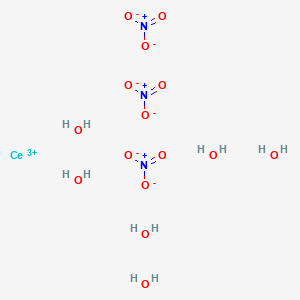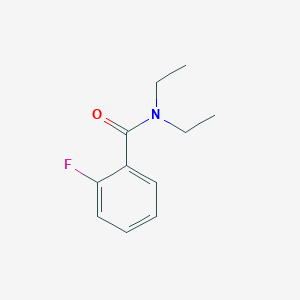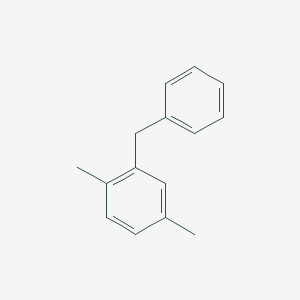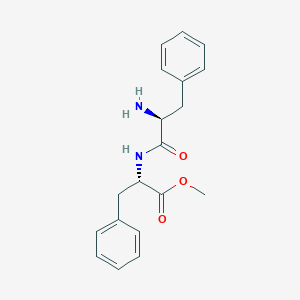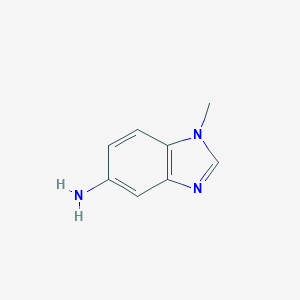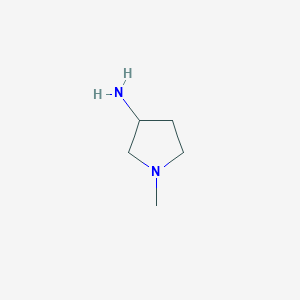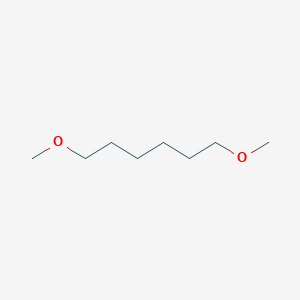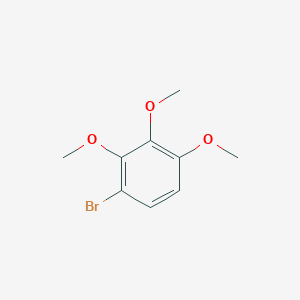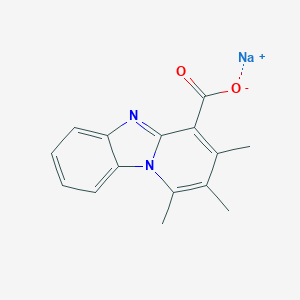
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt (PBI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has been synthesized using various methods.
作用機序
The mechanism of action of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has also been found to induce cell cycle arrest and apoptosis in cancer cells.
In microbial research, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death. It has also been found to inhibit the activity of enzymes involved in the synthesis of bacterial and fungal cell walls.
Biochemical and Physiological Effects
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been found to have several biochemical and physiological effects. In cancer research, it has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is a potent antioxidant. Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
In microbial research, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death. It has also been found to inhibit the activity of enzymes involved in the synthesis of bacterial and fungal cell walls.
実験室実験の利点と制限
One of the advantages of using Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt in lab experiments is its broad spectrum of activity against cancer cells and pathogenic microorganisms. It has also been found to have low toxicity in normal cells, making it a potentially safe therapeutic agent.
One of the limitations of using Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. In addition, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been found to have limited stability in acidic and basic conditions, which can affect its efficacy.
将来の方向性
There are several future directions for Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to develop more efficient methods for synthesizing Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt and improving its solubility and stability. Furthermore, the mechanism of action of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt needs to be further elucidated to better understand its therapeutic potential.
合成法
The synthesis of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been reported by several researchers using different methods. One of the most common methods involves the reaction of 2-amino-3-methylpyridine with 1,2,3-trimethyl-4-nitroimidazole in the presence of sodium ethoxide. The resulting product is then treated with sodium hydroxide to obtain Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt as a sodium salt.
科学的研究の応用
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In cancer research, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In microbial research, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been shown to have antibacterial and antifungal activities. It has been found to inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans.
In addition, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
特性
CAS番号 |
10326-86-0 |
|---|---|
製品名 |
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt |
分子式 |
C15H13N2NaO2 |
分子量 |
276.26 g/mol |
IUPAC名 |
sodium;1,2,3-trimethylpyrido[1,2-a]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C15H14N2O2.Na/c1-8-9(2)13(15(18)19)14-16-11-6-4-5-7-12(11)17(14)10(8)3;/h4-7H,1-3H3,(H,18,19);/q;+1/p-1 |
InChIキー |
XXVQCZOFJMOHPV-UHFFFAOYSA-M |
異性体SMILES |
CC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C(=O)[O-])C.[Na+] |
SMILES |
CC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C(=O)[O-])C.[Na+] |
正規SMILES |
CC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C(=O)[O-])C.[Na+] |
その他のCAS番号 |
10326-86-0 |
同義語 |
1,2,3-Trimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



